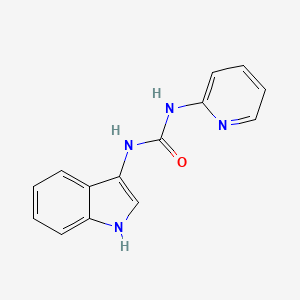

1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea, also known as GW3965, is a small molecule agonist of liver X receptors (LXRs). LXRs are transcription factors that play a crucial role in regulating cholesterol metabolism, inflammation, and glucose homeostasis. GW3965 has been extensively studied for its potential therapeutic applications in various diseases such as atherosclerosis, diabetes, and cancer.

Scientific Research Applications

Conformational Isomers and Cytosine Complexation

Pyrid-2-yl ureas, closely related to 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea, have been studied for their conformational isomers and their ability to complex with cytosine. These studies reveal the potential of such compounds in understanding intramolecular interactions and hydrogen bonding, which are crucial in biochemical processes (Chien et al., 2004).

Fluorescent Sensing of Organic Acids

Fluorescent pyrid-2-yl ureas exhibit a shift in fluorescence upon addition of organic acids. This characteristic makes them promising candidates for the development of sensors to detect changes in chemical environments, such as pH changes or the presence of specific organic compounds (Jordan et al., 2010).

Facilitated Synthesis of Pyridine-2-yl Substituted Ureas

A novel synthesis method for pyridine-2-yl substituted ureas, including compounds like 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea, has been developed. This method is solvent- and halide-free, indicating a more environmentally friendly approach to creating these compounds, which are useful in various chemical and pharmaceutical applications (Rassadin et al., 2016).

Hydrogen-Bonded Complex Formation

Studies on heterocyclic ureas show their ability to form hydrogen-bonded complexes. This property is significant for understanding molecular interactions and could be utilized in the design of new materials and drugs (Corbin et al., 2001).

Interaction with 2-Amino-1,8-Naphthyridines and Benzoates

N-(Pyridin-2-yl),N'-substituted ureas interact with 2-amino-1,8-naphthyridines and benzoates, a process that can be monitored by NMR spectroscopy. This interaction provides insights into the molecular recognition process, which is critical in drug design and biomolecular studies (Ośmiałowski et al., 2013).

Ion-Pair Binding in Ligand Design

The synthesis of ligands like 1-(3-methylsulfanyl-phenyl)-3-pyridin-2-yl-urea demonstrates the potential of such compounds in binding ion-pairs. This property is important for developing new materials for ion separation and sensing applications (Qureshi et al., 2009).

Metallo-Supramolecular Macrocycle Assembly

Pyridine-substituted urea ligands have been used to assemble metallo-supramolecular macrocycles. These structures have potential applications in nanotechnology and material science, where precise molecular assembly is crucial (Troff et al., 2012).

properties

IUPAC Name |

1-(1H-indol-3-yl)-3-pyridin-2-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c19-14(18-13-7-3-4-8-15-13)17-12-9-16-11-6-2-1-5-10(11)12/h1-9,16H,(H2,15,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSISMJFPNMSRIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/no-structure.png)

![2-[(3-Methyl-1,2-oxazol-5-yl)methyl-[(3-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2386606.png)

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386609.png)

![2,2-Dimethyl-5-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2386614.png)

![7-Methoxyspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2386616.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2386617.png)

![(E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2386620.png)

![2-Bromo-1-[2,4-difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2386621.png)